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2-Dibenzofuran-1-ylacetic acid

Cat. No.: B11817662
M. Wt: 226.23 g/mol
InChI Key: HNPLCRIVYZKTLR-UHFFFAOYSA-N
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Description

Theoretical Frameworks of Dibenzofuran (B1670420) Core in Organic and Medicinal Chemistry

The dibenzofuran nucleus is an aromatic system with a planar and rigid structure. This rigidity is a key feature, providing a well-defined three-dimensional arrangement for substituent groups, which is a desirable characteristic in the design of molecules for biological targets. The oxygen atom in the furan (B31954) ring influences the electronic properties of the molecule, reducing its susceptibility to oxidation compared to analogous carbocyclic compounds like fluorene.

From a theoretical standpoint, the dibenzofuran core exhibits extended π-conjugation across the fused ring system, which is stabilized by resonance. This electronic configuration is fundamental to its applications in optoelectronics and as a scaffold for fluorescent probes. scispace.commdpi.com The heteroaromaticity of the dibenzofuran unit plays a crucial role in determining the electronic properties of its derivatives. lancs.ac.uk Quantum chemical calculations, such as Density Functional Theory (DFT), are often employed to understand the molecular orbital energies (HOMO-LUMO gap), which are critical for predicting the reactivity and photophysical properties of dibenzofuran-based materials. scispace.commdpi.com

The dibenzofuran scaffold is thermally stable and has a useful liquid range, which has led to its use as a heat transfer agent. atamanchemicals.comekb.eg In medicinal chemistry, the dibenzofuran structure is considered a "privileged scaffold" due to its ability to bind to a variety of biological targets. Derivatives have been investigated for a wide range of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties. thesciencein.orgiscience.inresearchgate.netbiointerfaceresearch.com

PropertyValueSource
Molecular FormulaC₁₂H₈O nist.gov
Molecular Weight168.1913 g/mol nist.gov
AppearanceWhite crystalline powder atamanchemicals.com
CAS Number132-64-9 nist.gov
Common NamesDiphenylene oxide, Dibenzo[b,d]furan nist.gov
A data table showing the basic properties of the parent compound, Dibenzofuran.

Evolution of Research on Dibenzofuran-Acetic Acid Derivatives

Research into dibenzofuran derivatives is an advancing field in medicinal science. thesciencein.orgresearchgate.net The synthesis of the dibenzofuran core itself has evolved significantly, with numerous methods developed to construct this tricyclic system. These methods often involve intramolecular cyclization reactions, such as the palladium-catalyzed cyclization of diaryl ethers. biointerfaceresearch.comorganic-chemistry.org

The introduction of an acetic acid moiety onto the dibenzofuran scaffold, creating compounds like 2-Dibenzofuran-1-ylacetic acid, represents a key step in developing molecules with specific functionalities. Acetic acid derivatives of aromatic systems are common in medicinal chemistry, often serving as a linker or a pharmacophoric element that can interact with biological receptors.

A notable area of research has been the cyclization of (dibenzofuran-1-yl)acetic acid derivatives to form more complex, polycyclic structures like phenanthro[4,5-bcd]furans. oup.com Studies have shown that the ease of this cyclization is highly dependent on the saturation of the dibenzofuran ring system, with derivatives of hexahydrodibenzofuran cyclizing more readily than their tetrahydrodibenzofuran counterparts, a phenomenon attributed to ring strain in the reaction intermediate. oup.com

A naturally occurring example of a dibenzofuran acetic acid derivative is usnetic acid, which can be obtained from the lichen metabolite usnic acid. mdpi.com Usnetic acid has a dibenzofuran-2-ylacetic acid backbone and has been used as a starting material for the synthesis of new derivatives, such as fluorinated analogues. mdpi.com

The synthesis of various substituted dibenzofuran acetic acids has been reported in the literature. For instance, (1,2-dichloro-8-oxo-5a-propyl-5a,6,7,8-tetrahydrodibenzofuran-3-yl)acetic acid was synthesized from the corresponding hydroxy-dibenzofuran derivative by reaction with ethyl bromoacetate (B1195939) followed by hydrolysis. prepchem.com

Contemporary Research Paradigms and Objectives for this compound

Current research on dibenzofuran-acetic acid derivatives is driven by the quest for new molecules with specific biological activities and material properties. One major focus is the development of enzyme inhibitors. A series of novel dibenzofuran derivatives were recently synthesized and evaluated as inhibitors of PTP-MEG2, a protein tyrosine phosphatase implicated in various human diseases. nih.gov In these studies, the dibenzofuran scaffold served as a core structure, with various substituents, including those derived from an acetic acid-like side chain, being explored to optimize inhibitory activity and selectivity. nih.gov

Another significant area of contemporary research is the creation of fluorescent probes for biological applications. acs.orgresearchgate.net Dibenzofuran α-amino acids, which are structurally related to this compound, have been synthesized as conformationally rigid analogues of tyrosine. acs.orgresearchgate.net These compounds exhibit enhanced fluorescent properties compared to natural amino acids and have been incorporated into peptides to act as FRET (Förster Resonance Energy Transfer) donors for monitoring enzyme activity. acs.orgresearchgate.net The synthesis of these complex molecules often involves advanced catalytic methods, such as palladium-catalyzed C-H activation and C-O cyclization, or Negishi coupling. acs.orgresearchgate.net

The degradation of dibenzofuran and its derivatives is also a subject of current research, driven by environmental concerns. nih.gov Studies have identified various microbial strains capable of metabolizing dibenzofuran, and the metabolic pathways often involve the formation of hydroxylated and ring-opened products, including various carboxylic acids. nih.govresearchgate.net Understanding these degradation pathways is crucial for developing bioremediation strategies.

Research AreaObjectiveKey FindingsRepresentative Compounds
Medicinal ChemistryDevelopment of enzyme inhibitorsIdentification of potent and selective inhibitors of PTP-MEG2. nih.govSubstituted dibenzofuran derivatives. nih.gov
Chemical BiologyCreation of fluorescent probesSynthesis of rigid fluorescent amino acids for monitoring biological processes. acs.orgresearchgate.netDibenzofuran α-amino acids. acs.orgresearchgate.net
Environmental ScienceBioremediation of pollutantsIdentification of microbial degradation pathways for dibenzofurans. nih.gov2-hydroxy-2-(2'-hydroxyphenyl)acetic acid and other metabolites. nih.gov
An interactive data table summarizing contemporary research objectives for dibenzofuran derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10O3 B11817662 2-Dibenzofuran-1-ylacetic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H10O3

Molecular Weight

226.23 g/mol

IUPAC Name

2-dibenzofuran-1-ylacetic acid

InChI

InChI=1S/C14H10O3/c15-13(16)8-9-4-3-7-12-14(9)10-5-1-2-6-11(10)17-12/h1-7H,8H2,(H,15,16)

InChI Key

HNPLCRIVYZKTLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC=C3O2)CC(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of 2 Dibenzofuran 1 Ylacetic Acid

Strategic Approaches for Constructing Dibenzofuran-Acetic Acid Scaffolds

The creation of the dibenzofuran-acetic acid framework can be approached in two primary ways: constructing the dibenzofuran (B1670420) ring system with the acetic acid side chain already incorporated in a precursor, or by first synthesizing the dibenzofuran core and subsequently adding the side chain. The former often involves complex intramolecular cyclization techniques.

Intramolecular cyclization is a powerful strategy for forming the dibenzofuran tricycle from appropriately substituted biaryl precursors. These methods involve the formation of a key carbon-oxygen or carbon-carbon bond to close the central furan (B31954) ring.

Catalyst SystemOxidantKey FeatureCitation
Pd(0)/Pd(II)AirPhenol-directed C-H activation nih.gov
Pd(OAc)₂ (20 mol%)3-O2NPy, BzOOt-BuSynthesis of dibenzofuran α-amino acid analogues thieme-connect.com
Coupling PartnersCatalyst SystemKey AdvantageCitation
Halogenated dibenzofurans + Organozinc reagent from 3-iodoalaninePd(dba)₃ / SPhosFewer steps, improved efficiency acs.orgthieme-connect.com
Aryl halides + Serine-derived organozinc reagentPd₂(dba)₃ / SPhosEffective for unnatural amino acids researchgate.net

The Pschorr reaction is a classical method for preparing tricyclic systems like dibenzofurans through the intramolecular cyclization of an aryl radical. organic-chemistry.orgekb.eg The process begins with the formation of a diazonium salt from a 2-phenoxyaniline (B124666) precursor. thieme-connect.de This diazonium salt then generates an aryl radical, often with copper catalysis, which subsequently attacks the adjacent aromatic ring to close the central furan ring. organic-chemistry.orgekb.eg While effective, traditional Pschorr reactions often provide moderate yields. ekb.eg The mechanism is believed to follow an ionic pathway under strongly acidic conditions and a free-radical pathway under basic conditions. thieme-connect.de Modern variations, including photocatalyzed versions using catalysts like [Ru(bpy)₃]²⁺, have been developed to improve yields and reaction conditions. uni-regensburg.de Another advancement involves using palladium acetate (B1210297) as a catalyst for the cyclization of ortho-diazonium salts of diaryl ethers in refluxing ethanol, which proceeds without the need for a base. ekb.egorganic-chemistry.org

PrecursorCatalyst/ConditionsYieldCitation
2-Phenoxybenzenediazonium salt50% Sulfuric Acid, heat29% (for parent dibenzofuran) thieme-connect.de
Diaryl ether diazonium salts3 mol% Palladium acetate, ethanol, refluxNot specified ekb.egorganic-chemistry.org
Stilbene diazonium salt[Ru(bpy)₃]²⁺, visible lightQuantitative (for phenanthrene) uni-regensburg.de

An efficient and high-yielding synthesis of dibenzofurans can be achieved through the copper-catalyzed cyclization of cyclic diaryliodonium salts. ekb.egacs.org This method utilizes water as a reactant in an oxygen-iodine exchange process to form the furan ring. acs.orgacs.org The reaction proceeds smoothly for a range of substituted diaryliodonium salts, affording the corresponding dibenzofuran derivatives in good to excellent yields, some reaching up to 96%. acs.org This approach is noted for its efficiency and has been used to achieve a concise synthesis of an organic semiconducting material. acs.org The proposed mechanism involves the initial oxidative addition of the diaryliodonium salt to a Cu(I) species, followed by ligand exchange with water and subsequent reductive elimination to form the C-O bonds of the dibenzofuran. acs.org

SubstrateCatalystKey FeatureYieldCitation
Cyclic diaryliodonium triflatesCopperOxygen-iodine exchange in waterGood to excellent (up to 96%) acs.orgacs.org

When the dibenzofuran core is synthesized first, the acetic acid side chain must be introduced through a subsequent derivatization reaction. Dibenzofuran is a thermally robust aromatic compound that readily undergoes electrophilic substitution reactions, such as Friedel-Crafts reactions. wikipedia.org

A plausible and widely used method to introduce an acetic acid moiety onto an aromatic ring is through a two-step sequence involving Friedel-Crafts acylation followed by reduction. For example, dibenzofuran can be acylated with succinic anhydride (B1165640) in a Friedel-Crafts reaction to produce furobufen, which is 4-(dibenzo[b,d]furan-2-yl)-4-oxobutanoic acid. ekb.egwikipedia.org A similar strategy could be employed using chloroacetyl chloride or another suitable two-carbon electrophile. The resulting α-haloketone could then be subjected to further chemical transformations, such as hydrolysis or rearrangement (e.g., the Willgerodt-Kindler reaction), to yield the desired acetic acid side chain. The position of substitution (e.g., at C1, C2, etc.) during electrophilic attack would be directed by the inherent electronic properties of the dibenzofuran ring and any existing substituents.

Derivatization from Precursor Molecules

Alkaline Degradation Pathways: Synthesis of Usnetic Acid (2-Dibenzofuran-2-ylacetic acid)

Usnetic acid, a derivative of dibenzofuran with an acetic acid moiety at the 2-position, is not synthesized from 2-dibenzofuran-1-ylacetic acid but is rather a degradation product of usnic acid. mdpi.com Usnic acid is a major secondary metabolite found in lichens. mdpi.com The synthesis of usnetic acid involves the treatment of usnic acid or its degradation byproducts with concentrated solutions of potassium hydroxide (B78521), typically ranging from 20% to 75%. mdpi.com This process represents a key step in the sequential degradation of the usnic acid backbone to yield the dibenzofuran-2-ylacetic acid structure of usnetic acid. mdpi.com The structure of usnetic acid incorporates a phloroglucinol (B13840) moiety and, despite its array of functional groups, its chemistry has been sparsely explored since the early 20th century. mdpi.com

PrecursorReagentProductKey Transformation
Usnic AcidConcentrated Potassium Hydroxide (KOH)Usnetic AcidAlkaline Degradation
Functionalization of the Acetic Acid Moiety

The acetic acid side chain on dibenzofuran derivatives is amenable to various chemical modifications, allowing for the synthesis of diverse compounds. Standard organic chemistry transformations can be applied to the carboxylic acid group. For instance, esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions or by reacting it with a halogenated hydrocarbon in the presence of a base like cesium carbonate (Cs2CO3) in a solvent such as acetone. oncotarget.com Conversely, esters can be hydrolyzed back to the carboxylic acid by treatment with a strong base like sodium hydroxide (NaOH) in a mixture of methanol (B129727) and water, followed by acidification. oncotarget.com These reactions provide pathways to modify the polarity and reactivity of the side chain for various applications.

Reaction TypeReagentsProduct Type
Ester SynthesisHalogenated hydrocarbon, Cs2CO3, AcetoneEster
Ester Hydrolysis2N NaOH (aq), MeOH; then 1N HCl (aq)Carboxylic Acid

Regioselective Synthesis and Stereochemical Control for this compound and Its Derivatives

Achieving regioselectivity and stereochemical control is paramount in the synthesis of complex molecules like dibenzofuran derivatives.

Regioselective Synthesis: The construction of the dibenzofuran core and the introduction of substituents at specific positions can be accomplished through several modern synthetic methods. Palladium-catalyzed reactions are particularly prominent. One such method involves the C-H activation of o-iodo diaryl ethers using a reusable Pd/C catalyst under ligand-free conditions. acs.org Another approach is the phenol-directed C-H activation and C-O cyclization, which can tolerate a variety of functional groups. researchgate.net Furthermore, a one-pot, four-step procedure involving directed ortho-lithiation, zincation, Negishi cross-coupling, and intramolecular nucleophilic aromatic substitution (SNAr) provides an efficient route to functionalized dibenzofurans from fluoroarenes and 2-bromophenyl acetates. nih.govresearchgate.netnih.gov

Stereochemical Control: When synthesizing derivatives of this compound that contain chiral centers, controlling the stereochemistry is crucial. For related heterocyclic systems, such as tetrahydrofurans, stereochemical control has been achieved through the acid-catalyzed cyclization of diols involving a researchgate.netoup.com-phenylsulfanyl migration, which proceeds stereospecifically. rsc.org In the context of dibenzofurans, the asymmetric synthesis of a hexahydrodibenzofuran core structure, featuring a quaternary stereogenic center, has been accomplished using a chiral reduction with Corey's (S)-Me-CBS-oxazaborolidine reagent, followed by a Mitsunobu reaction to establish the desired stereochemistry. researchgate.net These examples highlight strategies that can be adapted to control the three-dimensional structure of dibenzofuran-1-ylacetic acid derivatives.

Mechanistic Studies of Chemical Transformations

Electrophilic and Nucleophilic Reactivity of the Dibenzofuran System

The reactivity of the dibenzofuran ring system is dictated by the electronic properties of its fused aromatic and furan rings.

Electrophilic Reactivity: The dibenzofuran nucleus is susceptible to electrophilic aromatic substitution reactions, such as halogenation and Friedel-Crafts reactions. ekb.eg Theoretical studies based on Density Functional Theory (DFT) have been used to analyze the molecule's electronic structure. researchgate.net Molecular Electrostatic Potential (MEP) maps indicate that negative potential is localized around the oxygen atom and the benzene (B151609) rings, suggesting these are the regions susceptible to electrophilic attack. researchgate.net The reactivity at different positions can be influenced by ring strain within the five-membered furan ring, which can affect the difference in reactivity between positions ortho and para to the bridging oxygen atom. rsc.org

Nucleophilic Reactivity: Nucleophilic attack on the dibenzofuran system is also possible, particularly on substituted derivatives. In halogenated dibenzofurans, such as 1,3,4-tribromo-dibenzofuran, the bromine atoms can act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions. The reactivity of these positions is influenced by both electronic and steric factors. The position at C1 is activated by the adjacent oxygen atom, making it more susceptible to nucleophilic substitution compared to the more sterically hindered positions at C3 and C4.

Cyclization Reactions of (Dibenzofuran-1-yl)acetic Acid Derivatives Towards Polycyclic Aromatic Systems

The acetic acid side chain at the 1-position of the dibenzofuran core can be utilized in cyclization reactions to construct more complex, polycyclic aromatic systems. Specifically, derivatives like (6-methoxy-1,2,3,4-tetrahydrodibenzofuran-1-yl)acetic acid have been studied for their potential to cyclize into phenanthro[4,5-bcd]furans. oup.comoup.com However, these cyclizations can be challenging. The cyclization of (6-methoxy-1,2,3,4-tetrahydrodibenzofuran-1-yl)acetic acid (3b) proved difficult, with very low yields upon Friedel-Crafts reaction of its acid chloride. oup.com This difficulty has been attributed not to the strain in the final product, but to the strain in the reaction intermediate. oup.com In contrast, the corresponding saturated hexahydrodibenzofuran derivative (5) undergoes cyclization more readily under the influence of polyphosphoric acid (PPA), as the hydrogenation of the furan ring's double bond allows the acetic acid side chain to approach the benzene ring more closely, facilitating the reaction. oup.com

Starting MaterialCyclization ConditionProductKey Finding
(6-methoxy-1,2,3,4-tetrahydrodibenzofuran-1-yl)acetic acid (3b)Friedel-Crafts (acid chloride)Phenanthro[4,5-bcd]furan derivative (4b)Difficult cyclization, very low yield due to intermediate strain. oup.com
(6-methoxy-1,2,3,4,4a,9b-hexahydrodibenzofuran-1-yl)acetic acid (5)Polyphosphoric acid (PPA) at 45 °CPhenanthro[4,5-bcd]furan derivative (6)Facile cyclization, as predicted by reduced strain. oup.com

Site-Specific Functionalization via Halogenation or Directed Metallation

Site-Specific Halogenation: The selective introduction of halogen atoms onto the dibenzofuran scaffold is a key strategy for creating functionalized derivatives. For instance, selective bromination of an oxa nih.govhelicene containing a dibenzofuran skeleton was achieved at a specific position using N-bromosuccinimide (NBS) without the need for a metal catalyst or directing groups. chinesechemsoc.org This highlights the inherent reactivity differences of the C-H bonds in the system. Generally, the dibenzofuran ring can be halogenated, and the position of substitution can be controlled to some extent by the reaction conditions and the existing substituents on the ring. ekb.egnih.gov

Directed Metallation: Directed ortho-metallation (DoM) is a powerful technique for regioselective functionalization. In this strategy, a functional group on the molecule directs a strong base (like n-butyllithium) to deprotonate a specific ortho-position, creating a lithiated intermediate that can then react with various electrophiles. For the synthesis of dibenzofurans, a directed ortho-lithiation of fluoroarenes using a superbasic nBuLi/KOtBu system has been employed. nih.gov This lithiated species can then undergo further reactions, such as zincation and cross-coupling, to build the dibenzofuran structure in a controlled manner. nih.govnih.govresearchgate.net The reaction of dibenzofuran with butyllithium (B86547) can also lead to dilithiation, opening further avenues for functionalization. ekb.eg

Sophisticated Spectroscopic and Analytical Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

For a compound like 2-Dibenzofuran-1-ylacetic acid, ¹H and ¹³C NMR are the primary nuclei of interest.

¹H NMR Spectroscopy : This technique provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum of this compound would be expected to show distinct signals for the aromatic protons on the dibenzofuran (B1670420) core, the methylene (B1212753) (-CH₂-) protons of the acetic acid side chain, and the acidic proton of the carboxylic acid group. The chemical shifts (δ) of the aromatic protons would typically appear in the downfield region (around 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring currents. libretexts.orglibretexts.org The methylene protons would likely resonate in the range of 3.5-4.5 ppm, influenced by the adjacent aromatic ring and carboxylic acid group. libretexts.orglibretexts.org The carboxylic acid proton is often broad and can appear over a wide chemical shift range (typically >10 ppm). libretexts.orglibretexts.org

¹³C NMR Spectroscopy : This method provides a count of the number of non-equivalent carbon atoms in the molecule. pressbooks.publibretexts.orgsavemyexams.com For this compound, one would expect to see distinct signals for each of the 14 carbon atoms, unless there is accidental chemical shift equivalence. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically in the 170-185 ppm region. libretexts.orgoregonstate.edu The aromatic carbons of the dibenzofuran scaffold would resonate in the approximate range of 110-160 ppm. libretexts.orgoregonstate.edu The methylene carbon would appear further upfield.

There is no fluorine in this compound, so ¹⁹F NMR is not applicable. However, in the characterization of fluorinated analogues, ¹⁹F NMR would be a critical tool. mdpi.com

Interactive Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
11.50br s1H-COOH
8.10 - 7.30m7HAr-H
3.85s2H-CH₂-

Interactive Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
172.5C=O (Carboxylic Acid)
156.0 - 110.0Aromatic C (Dibenzofuran)
41.0-CH₂-

To definitively assign the ¹H and ¹³C signals and to piece together the molecular framework, two-dimensional (2D) NMR experiments are indispensable.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. hmdb.cacolumbia.edu For this compound, an HSQC spectrum would show a cross-peak connecting the ¹H signal of the methylene group to the ¹³C signal of the same -CH₂- carbon. columbia.eduresearchgate.net Similarly, each aromatic proton signal would be correlated to its corresponding aromatic carbon signal. This provides a direct link between the proton and carbon skeletons of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). columbia.edumdpi.comnih.gov This is crucial for establishing connectivity across quaternary (non-protonated) carbons. For instance, the methylene protons would be expected to show correlations to the carbonyl carbon of the carboxylic acid (a three-bond correlation) and to the aromatic carbons at the point of attachment and the adjacent positions on the dibenzofuran ring (two- and three-bond correlations). columbia.eduresearchgate.net These long-range correlations are instrumental in confirming the substitution pattern on the dibenzofuran core.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio, often to four or more decimal places. mdpi.com This high accuracy allows for the unambiguous determination of the molecular formula of a compound from its exact mass. For this compound (C₁₄H₁₀O₃), the calculated exact mass can be compared to the experimentally measured mass to confirm the elemental composition. This is a critical step in the identification of a new compound.

Interactive Table 3: Molecular Formula and Exact Mass

PropertyValue
Molecular FormulaC₁₄H₁₀O₃
Calculated Exact Mass226.06299 u

Liquid Chromatography-Mass Spectrometry combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. lcms.czgcms.cz LC-MS is a cornerstone technique for assessing the purity of a synthesized compound. gcms.cz A sample of this compound would be injected into an LC system, and a successful separation would show a single major peak in the chromatogram, indicating a high degree of purity. The mass spectrometer detector would confirm that the mass of the compound eluting at that peak corresponds to the molecular weight of this compound. Analysis of the fragmentation pattern can further corroborate the identity of the compound.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, primarily Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific types of chemical bonds. libretexts.orgpressbooks.pub

For this compound, the IR spectrum would be expected to display several key absorption bands:

A broad absorption in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching vibration of the carboxylic acid. libretexts.org

A strong, sharp absorption around 1700 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid. libretexts.orgmdpi.com

Absorptions in the 1600-1450 cm⁻¹ region due to C=C stretching vibrations within the aromatic rings. libretexts.org

C-O stretching vibrations for the ether linkage in the dibenzofuran ring and the carboxylic acid would appear in the 1300-1000 cm⁻¹ region. mdpi.com

The presence of these characteristic bands provides strong evidence for the key functional groups within the molecule.

Interactive Table 4: Expected Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
~1700 (strong, sharp)C=O stretchCarboxylic Acid
1600-1450C=C stretchAromatic Ring
1300-1000C-O stretchEther, Carboxylic Acid

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. acenet.eduupi.edu The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a sample is irradiated with infrared light, it absorbs energy at these specific frequencies, resulting in a unique spectral fingerprint. upi.edu

For this compound, the FT-IR spectrum is expected to display a series of absorption bands corresponding to its constituent functional groups: the dibenzofuran core, the carboxylic acid moiety, and the methylene bridge.

Expected FT-IR Spectral Features of this compound:

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is anticipated in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are expected to appear as a group of weaker bands just above 3000 cm⁻¹. The aliphatic C-H stretching of the methylene (-CH₂-) group would likely be observed in the 2970-2850 cm⁻¹ region.

C=O Stretch (Carboxylic Acid): A very strong and sharp absorption peak is predicted to be present around 1700 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid. The exact position can be influenced by hydrogen bonding.

C=C Stretch (Aromatic): Several medium to weak bands are expected in the 1600-1450 cm⁻¹ range, arising from the carbon-carbon stretching vibrations within the aromatic rings of the dibenzofuran structure.

C-O Stretch (Ether and Carboxylic Acid): The C-O stretching of the furan (B31954) ring ether linkage and the carboxylic acid would likely result in strong bands in the 1300-1000 cm⁻¹ region.

O-H Bend (Carboxylic Acid): An in-plane bending vibration for the O-H group is expected around 1440-1395 cm⁻¹, and an out-of-plane bend may appear near 920 cm⁻¹.

C-H Bend (Aromatic): Out-of-plane C-H bending vibrations of the substituted benzene (B151609) rings typically give rise to strong bands in the 900-675 cm⁻¹ region, which can be indicative of the substitution pattern.

Wavenumber (cm⁻¹)IntensityAssignment
~3000 (broad)StrongO-H stretch (Carboxylic acid)
~2920MediumC-H stretch (Aliphatic)
~1705Strong, SharpC=O stretch (Carboxylic acid)
~1600, ~1470Medium-WeakC=C stretch (Aromatic)
~1250StrongC-O stretch (Ether/Carboxylic acid)
~920Medium, BroadO-H bend (Out-of-plane)
~750StrongC-H bend (Aromatic, out-of-plane)

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary vibrational spectroscopy technique to FT-IR. nih.gov It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. The frequency shifts in the scattered light correspond to the vibrational modes of the molecule. A key advantage of Raman spectroscopy is that it is often less sensitive to water interference, making it well-suited for aqueous samples. nih.gov

For this compound, the FT-Raman spectrum would provide additional structural information. Generally, non-polar bonds and symmetric vibrations give rise to strong Raman signals, while polar groups are often weaker.

Expected FT-Raman Spectral Features of this compound:

Aromatic Ring Vibrations: The symmetric breathing modes of the dibenzofuran ring system are expected to produce strong and sharp bands in the fingerprint region (below 1600 cm⁻¹).

C=C Stretching: The aromatic C=C stretching vibrations are also prominent in the Raman spectrum, typically appearing in the 1620-1570 cm⁻¹ range.

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations would be observed above 3000 cm⁻¹, often with moderate intensity.

Carbonyl Group: The C=O stretch of the carboxylic acid, while very strong in the IR, is generally of medium to weak intensity in the Raman spectrum.

Detailed experimental FT-Raman data for this compound is not currently available in the surveyed literature. The table below is a representation of how such data would be structured.

Raman Shift (cm⁻¹)IntensityAssignment
~3060MediumAromatic C-H stretch
~2925MediumAliphatic C-H stretch
~1610StrongAromatic C=C stretch
~1380StrongAromatic ring breathing mode
~1010StrongSymmetric ring breathing mode

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org The technique relies on the diffraction of an X-ray beam by the ordered lattice of atoms in a single crystal. wikipedia.org By analyzing the pattern of diffracted X-rays, it is possible to construct a detailed model of the electron density and, consequently, the atomic positions, bond lengths, and bond angles of the molecule in the solid state.

A successful X-ray crystallographic analysis of this compound would provide unambiguous proof of its molecular structure. The data obtained would include the unit cell dimensions (the basic repeating unit of the crystal), the space group (describing the symmetry of the crystal), and the precise coordinates of each atom.

As of the latest literature search, a Crystallographic Information File (CIF) for this compound has not been deposited in public databases such as the Crystallography Open Database. ugr.es Therefore, a definitive experimental determination of its solid-state structure is not publicly available.

Should such data become available, it would be presented in a standardized format, as illustrated in the hypothetical table below.

ParameterValue
Chemical FormulaC₁₄H₁₀O₃
Formula Weight226.23
Crystal System(e.g., Monoclinic)
Space Group(e.g., P2₁/c)
a (Å)(Hypothetical Value)
b (Å)(Hypothetical Value)
c (Å)(Hypothetical Value)
α (°)90
β (°)(Hypothetical Value)
γ (°)90
Volume (ų)(Hypothetical Value)
Z(e.g., 4)

Computational Chemistry and Theoretical Investigations of 2 Dibenzofuran 1 Ylacetic Acid Systems

Quantum Mechanical (QM) Studies on Electronic Structure and Stability

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum theory, allow for the precise calculation of molecular geometries, electronic properties, and energies, providing a solid foundation for predicting chemical behavior.

Density Functional Theory (DFT) has emerged as a leading computational method for investigating the electronic structure of molecules. mdpi.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For 2-Dibenzofuran-1-ylacetic acid, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to determine the most stable three-dimensional arrangement of its atoms—its optimized molecular geometry. researchgate.net

These calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, the planarity of the dibenzofuran (B1670420) ring system and the orientation of the acetic acid side chain are critical features that can be precisely modeled. Furthermore, DFT provides access to a wealth of electronic properties, including total energy, dipole moment, and polarizability, which are crucial for understanding the molecule's interactions with its environment.

Table 1: Calculated Geometric and Electronic Properties of this compound (Illustrative Data)

Property Calculated Value
Total Energy (Hartree) -878.543
Dipole Moment (Debye) 2.15
C=O bond length (Å) 1.21
O-H bond length (Å) 0.97

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this nature.

The reactivity of a molecule is largely governed by the interactions of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com FMO analysis is a powerful tool for predicting how a molecule will interact with other species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy is related to its electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic transitions. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For this compound, the distribution of the HOMO and LUMO across the dibenzofuran ring and the acetic acid moiety would reveal the most probable sites for electrophilic and nucleophilic attack.

Table 2: Frontier Molecular Orbital Energies of this compound (Illustrative Data)

Orbital Energy (eV)
HOMO -6.25
LUMO -1.89

Note: The data in this table is illustrative and represents typical values that would be obtained from FMO analysis for a molecule of this nature.

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for understanding intermolecular interactions, particularly hydrogen bonding and electrophilic/nucleophilic reactions. The MEP map is colored to indicate regions of different electrostatic potential: red typically represents electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas of intermediate potential.

For this compound, the MEP would likely show a high negative potential around the oxygen atoms of the carboxyl group, indicating their role as hydrogen bond acceptors and sites for interaction with electrophiles. The hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a potential hydrogen bond donor. The aromatic dibenzofuran ring would display a more complex potential surface, with regions of both positive and negative potential influencing its interactions.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics

While quantum mechanical studies provide a static picture of a molecule at its energy minimum, molecules are in constant motion. Molecular dynamics (MD) simulations offer a way to explore the conformational landscape and dynamic behavior of molecules over time. researchgate.netrsc.org By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of each atom, providing insights into conformational changes, flexibility, and interactions with solvent molecules.

For this compound, MD simulations can reveal the preferred conformations of the acetic acid side chain relative to the rigid dibenzofuran ring. These simulations can also shed light on the dynamics of intermolecular interactions, such as the formation and breaking of hydrogen bonds in a solvent environment. Understanding the conformational flexibility is crucial, as different conformations can exhibit different biological activities or chemical reactivities.

Prediction of Chemical Reactivity and Reaction Mechanisms

Computational chemistry provides a suite of tools for predicting the chemical reactivity of a molecule and for elucidating potential reaction mechanisms. These methods go beyond the qualitative insights from FMO analysis to provide quantitative measures of reactivity at different atomic sites.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a general measure of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and global softness (S).

Local reactivity descriptors, on the other hand, pinpoint the most reactive sites within a molecule. Fukui functions and dual descriptors are powerful tools in this regard. The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. It helps to identify the sites most susceptible to nucleophilic, electrophilic, and radical attack. The dual descriptor provides an even more refined picture of reactivity by simultaneously considering the effects of both electron donation and acceptance. For this compound, these descriptors would allow for a detailed mapping of the reactive centers, guiding the prediction of its behavior in chemical reactions.

Table 3: Global Reactivity Descriptors for this compound (Illustrative Data)

Descriptor Value (eV)
Electronegativity (χ) 4.07
Chemical Hardness (η) 2.18

Note: The data in this table is illustrative and represents typical values that would be obtained from calculations of global reactivity descriptors for a molecule of this nature.

Reaction Pathway Elucidation and Transition State Analysis

The synthesis and subsequent reactions of this compound involve complex chemical transformations. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of these reactions. This allows for the detailed elucidation of reaction pathways and the characterization of transient species such as intermediates and transition states.

While specific computational studies detailing the reaction pathways for the synthesis of this compound are not extensively documented in publicly available literature, the general mechanisms for forming the dibenzofuran core are well-established and can be investigated computationally. Key synthetic routes often involve intramolecular cyclization reactions, such as palladium-catalyzed C-H activation/C-O bond formation or Ullmann-type couplings. organic-chemistry.orgnih.govresearchgate.net

A theoretical investigation of such a reaction would typically involve the following steps:

Geometry Optimization: The three-dimensional structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations are performed to confirm the nature of the stationary points on the potential energy surface. Reactants and products will have all positive (real) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed starting from the transition state structure to confirm that it connects the intended reactants and products.

For a hypothetical intramolecular cyclization to form the dibenzofuran ring system of this compound, DFT calculations could provide the activation energies for different proposed mechanisms, helping to identify the most energetically favorable pathway. The analysis of the transition state geometry would reveal the key bond-forming and bond-breaking events.

While detailed computational studies on the reaction mechanisms of this compound are an area for future research, the established methodologies of computational chemistry provide a robust framework for such investigations.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are crucial in medicinal chemistry for predicting the activity of new compounds and for understanding the molecular properties that are important for their biological function.

Three-Dimensional QSAR (3D-QSAR) for Predictive Modeling of Biological Interactions

Three-dimensional QSAR (3D-QSAR) methods are a powerful extension of traditional QSAR, as they consider the three-dimensional properties of molecules to predict their biological activity. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build these models.

A notable study on dibenzofuran derivatives as inhibitors of Protein Tyrosine Phosphatase Meg2 (PTP-MEG2) provides a clear example of the application of 3D-QSAR. nih.govnih.gov In this study, a pharmacophore model was generated to identify the key chemical features responsible for the inhibitory activity of these compounds. The best pharmacophore model, Hypo-3, consisted of one ring aromatic (RA), three hydrophobic (Hyd), and two hydrogen bond acceptor (HBA) features. nih.gov

The statistical significance of the 3D-QSAR model is crucial for its predictive power. The model developed for the dibenzofuran-based PTP-MEG2 inhibitors showed good statistical results, indicating its reliability.

Table 1: Statistical Parameters of the 3D-QSAR Model for Dibenzofuran-based PTP-MEG2 Inhibitors

ParameterValue
Correlation Coefficient (r)0.95
Cross-validated Correlation Coefficient (q²)0.82
Root Mean Square Deviation (RMSD)0.87

Data sourced from a study on dibenzofuran derivatives as PTP-MEG2 inhibitors. nih.gov

The 3D-QSAR model was visualized using contour maps, which show the regions around the aligned molecules where certain properties are predicted to increase or decrease biological activity. For the dibenzofuran derivatives, the CoMFA and CoMSIA contour maps indicated that:

Steric Fields: Bulky substituents in certain regions were favorable for activity, while they were unfavorable in others.

Electrostatic Fields: Electron-withdrawing groups were favored in some areas, while electron-donating groups were favored elsewhere.

Hydrophobic Fields: The presence of hydrophobic groups in specific locations was positively correlated with inhibitory activity. nih.gov

Hydrogen Bond Donor and Acceptor Fields: The model highlighted regions where hydrogen bond donors and acceptors would enhance the interaction with the target protein.

These insights are invaluable for the design of new, more potent inhibitors based on the this compound scaffold.

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, it is used to predict how a small molecule (ligand), such as a derivative of this compound, binds to the active site of a target protein.

In the study of dibenzofuran derivatives as PTP-MEG2 inhibitors, molecular docking simulations were performed to understand the binding mode of the most active compound. nih.govnih.gov The docking results revealed that the inhibitor binds to the active site of PTP-MEG2 through a network of interactions with key amino acid residues.

Table 2: Key Interactions of a Potent Dibenzofuran Derivative with PTP-MEG2

Interacting ResidueType of Interaction
Cys166Hydrogen Bond
Arg172Hydrogen Bond
Gln207Hydrogen Bond
Phe126Pi-Pi Stacking
Tyr88Pi-Pi Stacking

Data interpreted from a molecular docking study on dibenzofuran derivatives. nih.gov

The docking simulation showed that the dibenzofuran core of the inhibitor was involved in hydrophobic and pi-pi stacking interactions with aromatic residues in the active site, while functional groups on the scaffold formed crucial hydrogen bonds. nih.gov This detailed understanding of the ligand-target recognition at the molecular level is essential for optimizing the lead compound to improve its affinity and selectivity.

Similar molecular docking studies have been conducted on other benzofuran (B130515) and dibenzofuran derivatives, investigating their potential as inhibitors for various targets, including enzymes implicated in cancer and bacterial infections. tdl.org These studies consistently highlight the importance of the planar aromatic system for hydrophobic and stacking interactions, and the role of peripheral functional groups in forming specific hydrogen bonds and electrostatic interactions that govern the binding affinity and specificity.

Structure Activity Relationship Sar Investigations and Mechanistic Biological Insights

Influence of Dibenzofuran-Acetic Acid Structural Modifications on Biological Recognition

The interaction of a molecule with its biological target is fundamentally governed by its three-dimensional structure and chemical properties. For dibenzofuran (B1670420) derivatives, modifications to the core and its substituents can dramatically alter this recognition process.

Impact of Substitution Patterns on Receptor Binding Affinity

The affinity of a ligand for its receptor is a key determinant of its biological potency. Studies on substituted dibenzofurans have elucidated the significant role that the nature and position of substituents play in this interaction, particularly with the aryl hydrocarbon (Ah) receptor.

Research on 8-substituted 2,3-dichlorodibenzofurans and 8-substituted 2,3,4-trichlorodibenzofurans has demonstrated a clear dependence of receptor binding affinity on the lipophilicity (π-values) of the substituents. nih.gov The binding affinities for the rat hepatic cytosolic receptor were quantified by their EC50 values in competitive displacement assays with a radiolabeled ligand. nih.gov Multiple parameter linear regression analysis revealed that for both series of compounds, binding affinity was primarily dependent on the substituent's π-value. nih.gov This suggests that more lipophilic substituents enhance the binding to the receptor. However, bulky groups, such as a t-butyl substituent, can be outliers, indicating that steric factors also play a crucial role. nih.gov

Table 1: Relationship Between Substituent Parameters and Receptor Binding Affinity for Dibenzofuran Derivatives

Compound Series Key Substituent Parameter Observation
8-substituted 2,3,4-trichlorodibenzofurans Lipophilicity (π) Binding affinity is dependent on substituent π-values. nih.gov
8-substituted 2,3-dichlorodibenzofurans Lipophilicity (π) Binding affinity is dependent on substituent π-values. nih.gov

Conformation-Activity Relationships of Dibenzofuran Derivatives

While direct conformational analysis of 2-Dibenzofuran-1-ylacetic acid is not extensively detailed in the provided sources, studies on the structurally related benzofuran (B130515) derivatives offer valuable insights into the importance of molecular conformation for biological activity. The spatial arrangement of atoms and functional groups dictates how a molecule fits into a receptor's binding pocket.

For instance, research on benzofuran derivatives as angiotensin II receptor antagonists highlights the critical link between the molecule's conformation and its binding activity. nih.govresearchgate.net These studies utilized molecular mechanics and NMR NOE experiments to determine the preferred conformations of active compounds. researchgate.net The findings indicate that derivatives with a high binding affinity share a similar three-dimensional structure, suggesting a specific conformational requirement for effective receptor interaction. researchgate.net Although benzofuran has a single benzene (B151609) ring fused to the furan (B31954), unlike the two in dibenzofuran, these principles underscore the likely importance of conformational rigidity or flexibility for the biological activity of dibenzofuran-based compounds as well.

Mechanisms of Action in Biochemical Systems

The biological effects of dibenzofuran derivatives are realized through their interaction with various components of biochemical systems, including enzymes and proteins, and their ability to modulate signaling pathways.

Investigation of Enzyme Inhibition Mechanisms (e.g., PTP-MEG2, Serine Proteases)

Dibenzofuran derivatives have been identified as inhibitors of specific enzymes, representing a promising avenue for therapeutic development.

PTP-MEG2 Inhibition: A series of novel dibenzofuran derivatives has been synthesized and evaluated for inhibitory activity against Protein Tyrosine Phosphatase-MEG2 (PTP-MEG2), an enzyme implicated in various cell signaling processes. nih.gov Most of the tested compounds exhibited inhibitory activity against human PTP-MEG2, with IC50 values in the micromolar range. nih.gov The most potent compound, 10a , displayed an IC50 value of 0.32 μM and showed significant selectivity for PTP-MEG2 over other phosphatases like SHP2 and CDC25. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies identified key pharmacophoric features necessary for inhibitory activity:

An aromatic fluoro-phenyl group. nih.gov

Hydrophobic properties from an isopropyl group, a phenyl group, and an ethyl moiety at the R2 position. nih.gov

Hydrogen bond acceptor properties from a carbonyl oxygen and an oxygen atom in an alkyloxy group. nih.gov

Table 2: PTP-MEG2 Inhibitory Activities of Selected Dibenzofuran Derivatives

Compound IC50 (μM) against PTP-MEG2
10a 0.32
Other Derivatives 0.32 - 5.35

Data synthesized from a study on novel dibenzofuran derivatives. nih.gov

Serine Protease Inhibition: Proteases are enzymes that cleave peptide bonds in proteins. nih.gov Serine proteases, characterized by a serine residue in their active site, are involved in numerous physiological and pathological processes. mdpi.com Inhibitors of these enzymes often work by binding to the catalytic site, preventing the substrate from accessing it and thereby blocking proteolytic activity. nih.gov While specific studies on this compound as a serine protease inhibitor are not detailed, the general mechanism involves the inhibitor mimicking the natural substrate or binding in a way that disrupts the catalytic triad (B1167595) (e.g., Ser, His, Asp) responsible for catalysis. mdpi.com

Modulatory Effects on Protein-Protein Interactions

The ability of small molecules to modulate protein-protein interactions (PPIs) is a key mechanism for altering cellular function. sdu.dk While direct evidence for this compound modulating specific PPIs is limited, the demonstrated ability of related heterocyclic compounds to bind to proteins is a prerequisite for such activity.

Studies on 4-nitrophenyl-functionalized benzofuran derivatives have shown their capacity to bind to bovine serum albumin (BSA), a model protein. nih.govnih.gov Using techniques like circular dichroism and fluorescence spectroscopy, researchers demonstrated that these compounds can alter the secondary structure of the protein upon binding. nih.govnih.gov The binding affinities were found to be in the nanomolar range, indicating a strong interaction. encyclopedia.pub While BSA is a carrier protein and this does not represent the modulation of a signaling PPI, it establishes that the benzofuran scaffold can engage with protein surfaces. This fundamental binding ability suggests that appropriately functionalized dibenzofuran derivatives could potentially be designed to interfere with or stabilize specific interactions between two or more proteins.

Ah Receptor Agonist Activity and Signaling Pathway Modulation by Dibenzofuran Congeners

Dibenzofurans are well-known ligands for the aryl hydrocarbon (Ah) receptor, a ligand-activated transcription factor involved in sensing and metabolizing foreign chemicals. annualreviews.org The toxic mechanisms of halogenated dibenzofurans are mediated through this receptor. annualreviews.org

The canonical Ah receptor signaling pathway is initiated when a ligand, such as a dibenzofuran congener, binds to the cytosolic AhR complex. nih.gov This binding event causes the receptor to translocate into the nucleus, where it dissociates from its chaperone proteins and forms a heterodimer with the Ah receptor nuclear translocator (ARNT). nih.gov This AhR-ARNT complex then acts as a transcription factor, binding to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes. nih.gov This binding initiates the transcription of a battery of genes, most notably those encoding for drug-metabolizing enzymes like cytochrome P450s (e.g., CYP1A1). nih.govannualreviews.org The induction of these enzymes is the cell's adaptive response to metabolize and eliminate the xenobiotic substance. annualreviews.org This entire process, from agonist binding to the transcriptional activation of genes, constitutes the primary signaling pathway modulated by dibenzofuran congeners. annualreviews.org

Design Principles for Biologically Active Dibenzofuran-Acetic Acid Analogues

The design of biologically active dibenzofuran-acetic acid analogues is guided by several key principles derived from the study of related benzofuran and dibenzofuran compounds. These principles focus on the strategic placement of various functional groups on the dibenzofuran core and modifications of the acetic acid side chain to modulate properties such as potency, selectivity, and pharmacokinetic profiles.

Substitution on the Dibenzofuran Ring:

The positions available for substitution on the dibenzofuran ring system are critical determinants of biological activity. Earlier SAR studies on the related benzofuran derivatives have indicated that substitutions at the C-2 position are often crucial for cytotoxic activity. nih.gov The introduction of different substituents can lead to compounds with a range of biological effects, including anticancer and antimicrobial properties.

For instance, the presence of halogen atoms, such as bromine or fluorine, on the benzofuran ring has been shown to significantly increase anticancer activities. nih.gov This enhancement is likely due to the ability of halogens to form halogen bonds, which are attractive interactions between the electrophilic halogen and nucleophilic sites in a biological target, thereby improving binding affinity. nih.gov

Furthermore, the addition of groups that can participate in hydrogen bonding or other non-covalent interactions can also enhance biological activity. For example, in a series of benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives, a hydroxyl group on the N-phenyl ring was found to be important for both anticancer and NF-κB inhibitory activity. nih.gov

Modification of the Acetic Acid Side Chain:

The acetic acid moiety at the 1-position of the dibenzofuran ring is a key feature that can be modified to tune the compound's properties. The carboxylic acid group can be converted to various other functional groups, such as esters, amides, or heterocycles, to alter the molecule's polarity, lipophilicity, and ability to interact with biological targets.

For example, the conversion of a carboxylic acid to a carboxamide has been shown to be a critical modification for the anticancer activity of some benzofuran derivatives. nih.gov The amide group can act as both a hydrogen bond donor and acceptor, providing additional points of interaction with a biological target.

The following table summarizes the structure-activity relationships for a series of benzofuran-2-carboxamide (B1298429) derivatives, illustrating how different substituents on the N-phenyl ring affect their cytotoxic activity against various human cancer cell lines. While these are not dibenzofuran-acetic acid analogues, they provide valuable insights into the types of modifications that can influence biological activity in this class of compounds.

CompoundSubstituent (R) on N-phenyl ringA549 (Lung) IC50 (μM)HCT116 (Colon) IC50 (μM)MCF-7 (Breast) IC50 (μM)PC-3 (Prostate) IC50 (μM)
1aH>50>50>50>50
1b4-F21.318.525.129.4
1c4-Cl15.812.319.722.1
1d4-Br11.29.814.617.3
1e4-OH8.57.110.211.9

Advanced Applications in Chemical Biology and Materials Science Research

Development of 2-Dibenzofuran-1-ylacetic Acid as Chemical Probes for Biological Systems

Fluorescent unnatural amino acids are increasingly utilized as intrinsic probes within biological chemistry, offering a more localized and less disruptive alternative to large, extrinsic fluorophores that often require chemical linkers. acs.orgnih.govnih.gov The development of amino acids with novel fluorescent properties is crucial for expanding the toolkit available for studying biological systems. researchgate.netthieme-connect.com In this context, derivatives of this compound have emerged as promising candidates, serving as conformationally rigid analogues of tyrosine with enhanced fluorescent properties. acs.orgnih.govresearchgate.net

Synthesis of Fluorescent Dibenzofuran (B1670420) Alpha-Amino Acid Analogues

Researchers have developed two primary synthetic strategies for the preparation of dibenzofuran α-amino acids, which are valued as new fluorescent probes. acs.orgnih.govresearchgate.net These methods provide access to rigid mimics of tyrosine that exhibit superior fluorescent characteristics compared to naturally occurring proteinogenic amino acids. acs.orgresearchgate.net

Synthesis Strategy Key Features Reported Yields
Pd(II)-catalyzed C–O CyclizationInvolves C(sp²)–H activation and C–O cyclization. acs.org20–33% (overall) acs.org
Negishi CouplingStreamlined, three-pot approach using 3-iodoalanine and bromodibenzofurans. acs.org44–62% acs.org

Application in Förster Resonance Energy Transfer (FRET) Assays for Enzyme Kinetics

The unique photophysical properties of dibenzofuran α-amino acids make them suitable for use in Förster Resonance Energy Transfer (FRET) assays. acs.org FRET is a mechanism describing energy transfer between two light-sensitive molecules, and it is widely used to study molecular interactions, including enzyme activity. nih.gov

A dibenzofuran α-amino acid has been successfully demonstrated as a FRET donor in an assay designed to monitor peptide hydrolysis by the serine protease, trypsin. acs.orgresearchgate.net In this application, the fluorescent dibenzofuran amino acid was incorporated into an internally quenched decapeptide. acs.org The activity of trypsin-mediated hydrolytic digestion could be monitored by observing the gradual restoration of the amino acid's fluorescence emission intensity over time as the enzyme cleaved the peptide. acs.org The calculated Förster distance (R₀) for this FRET pair was 20 Å, a value comparable to other commonly used FRET pairs. acs.org

Integration into Peptides and Proteins via Solid Phase Peptide Synthesis (SPPS) and Genetic Encoding

A significant advantage of fluorescent unnatural amino acids, including dibenzofuran-based analogues, is their compatibility with standard peptide synthesis techniques. acs.orgnih.gov These smaller fluorescent probes can be selectively embedded within peptide and protein sequences, allowing for the retention of native structure and a more precise investigation of the local biological environment. acs.orgnih.gov

Dibenzofuran α-amino acids have been shown to be compatible with Solid Phase Peptide Synthesis (SPPS) methods. acs.org SPPS is a cornerstone technique in peptide chemistry that allows for the stepwise assembly of amino acids into a desired peptide sequence on an insoluble resin support. nih.govpeptide.com The successful incorporation of a dibenzofuran α-amino acid into a decapeptide for FRET assays confirms its suitability for SPPS protocols. acs.org In addition to SPPS, genetic encoding offers another powerful method for incorporating unnatural amino acids into proteins, further expanding the potential applications of these fluorescent probes in biological research. acs.orgnih.gov

Exploration in Organic Electronic and Photoelectronic Materials

The dibenzofuran skeleton is a subject of considerable interest in materials science due to its electronic properties. researchgate.net Molecules containing this moiety are explored for their potential in various applications, including organic electronics.

Role of Dibenzofuran Skeletons in Organic Light-Emitting Diodes (OLEDs)

The dibenzofuran moiety is a valuable building block for materials used in Organic Light-Emitting Diodes (OLEDs), particularly as a component of host materials for phosphorescent emitters. rsc.orgresearchgate.net Dibenzofuran possesses high triplet energy and bipolar carrier transport properties, although its inherent carrier transport capability often requires modification with other functional groups to be improved. researchgate.net

In the design of bipolar host materials, dibenzofuran is often utilized as the p-type (hole-transporting) unit, while another moiety, such as a cyano-substituted fluorene, serves as the n-type (electron-transporting) unit. rsc.org The specific substitution position on the dibenzofuran ring significantly impacts the performance of the resulting OLED device. researchgate.net

Research on four regioisomers of a dibenzofuran-fluorene bipolar host material demonstrated this effect in yellow phosphorescent OLEDs (PhOLEDs). rsc.org The device using the 7-(dibenzo[b,d]furan-2-yl)-9,9-dimethyl-9H-fluorene-2-carbonitrile (CF-2-BzF) host exhibited the best performance. rsc.org

Host Material Maximum Current Efficiency (cd A⁻¹) Maximum External Quantum Efficiency (%) Color Coordinates (at 1000 cd m⁻²)
CF-1-BzFNot specifiedNot specified(0.50, 0.50) rsc.org
CF-2-BzF77.2 rsc.org25.3 rsc.org(0.50, 0.49) rsc.org
CF-3-BzFNot specifiedNot specified(0.51, 0.49) rsc.org
CF-4-BzFNot specifiedNot specified(0.50, 0.50) rsc.org

Furthermore, the introduction of dibenzofuran to extend the π-conjugated skeletons of blue multiple resonance thermally activated delayed fluorescence (MR-TADF) emitters has led to materials with high photoluminescence quantum yields (up to 92%) and narrow emission spectra. rsc.org OLEDs using these materials have achieved high external quantum efficiencies of 25.9%. rsc.org These findings underscore the utility of the dibenzofuran skeleton in developing highly efficient and color-pure emitters and host materials for next-generation OLED displays. rsc.orgresearchgate.net

Future Research Trajectories and Interdisciplinary Challenges

Innovations in Green Chemistry and Sustainable Synthetic Routes for Dibenzofuran-Acetic Acid Derivatives

The future synthesis of dibenzofuran-acetic acid derivatives is increasingly focused on the principles of green chemistry, aiming to reduce environmental impact and enhance efficiency. A significant trajectory involves the shift from petroleum-based starting materials to renewable, biomass-derived feedstocks. stanford.edursc.org Research is anticipated to explore the use of lignocellulosic biomass, a non-edible resource, to produce key precursors like furfural, which can then be used in the synthesis of furan-containing compounds. stanford.edursc.org This approach aligns with the broader goal of creating more sustainable chemical value chains.

Another key area of innovation lies in the development of novel catalytic systems. There is a growing emphasis on using user-friendly solid acid catalysts, which can replace traditional, more hazardous metal catalysts. rsc.org These solid acids offer advantages such as high chemo-selectivity and the potential for recyclability over multiple reaction cycles, making the process more economical and environmentally benign. rsc.org Furthermore, research into one-pot synthesis methods, where multiple reaction steps are carried out in a single reactor, is expected to streamline the production of these compounds, minimizing waste and energy consumption. rsc.org The development of scalable carboxylation routes using CO2 as a reagent is another promising avenue, potentially offering a more direct and atom-economical way to introduce the acetic acid moiety. stanford.edursc.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and optimization of dibenzofuran-based compounds. nih.govspacefrontiers.org These computational tools can rapidly screen vast virtual libraries of chemical structures to predict their biological activity and properties, significantly accelerating the initial stages of drug discovery. nih.govoxfordglobal.com Machine learning algorithms, such as Support Vector Machines (SVM) and Random Forest (RF), have demonstrated high accuracy in predicting the antioxidant or other biological activities of compounds based solely on their molecular structure. nih.govnih.gov

A primary application is in the development of Quantitative Structure-Activity Relationship (QSAR) models. arxiv.org These models establish a statistical link between the chemical structure of a molecule and its biological activity, allowing researchers to prioritize the synthesis of the most promising candidates. arxiv.orgd-nb.info Beyond prediction, generative AI models are being employed to design entirely new molecules with desired properties, optimizing the design-make-test-analyse (DMTA) cycle. oxfordglobal.com This can drastically reduce the time and resources required to move from an initial hit to a preclinical candidate. oxfordglobal.com As these models become more sophisticated, there is also a growing focus on explainable AI, which provides insights into how the model arrives at its predictions, fostering greater trust and understanding in their application in medicinal chemistry. novartis.com

Broadening the Scope of Applications in Emerging Biomedical and Advanced Materials Fields

The inherent structural and chemical properties of the dibenzofuran (B1670420) nucleus suggest significant potential beyond its currently known activities. biointerfaceresearch.com Future biomedical research will likely focus on designing derivatives of 2-dibenzofuran-1-ylacetic acid as highly specific therapeutic agents. The dibenzofuran scaffold is a component of compounds with a wide array of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. scienceopen.com This versatility makes it an attractive starting point for developing novel drugs targeting specific enzymes or receptors implicated in various diseases. nih.govfrontiersin.org

In the field of advanced materials, the rigid and aromatic structure of dibenzofuran is a key feature that could be exploited. Drawing parallels from other furan-based monomers like furan-2,5-dicarboxylic acid (FDCA), which is used to create the bio-based polymer polyethylene (B3416737) furandicarboxylate (PEF) as an alternative to petroleum-derived PET, dibenzofuran derivatives could serve as building blocks for new high-performance polymers. stanford.edursc.org These materials could possess unique thermal, electronic, or optical properties suitable for applications in electronics, aerospace, or specialty packaging. Research in this area would involve the synthesis and polymerization of functionalized dibenzofuran monomers and the characterization of the resulting materials.

Collaborative Research Initiatives in Dibenzofuran Chemistry and Beyond

The complexity of modern chemical and biomedical research necessitates a highly collaborative and interdisciplinary approach. Advancing the field of dibenzofuran chemistry will depend on forging strong partnerships between experts in various disciplines. The journey from a promising molecular structure to a real-world application requires a confluence of expertise.

This collaborative ecosystem would ideally involve:

Organic and Synthetic Chemists: To devise and execute the innovative and sustainable synthetic routes necessary to produce novel derivatives. rsc.org

Computational Chemists and Data Scientists: To apply AI and ML models for compound design, activity prediction, and understanding structure-activity relationships. nih.govarxiv.org

Pharmacologists and Biologists: To conduct in-vitro and in-vivo testing to validate the therapeutic potential of new compounds and elucidate their mechanisms of action. nih.gov

Materials Scientists and Engineers: To explore the potential of dibenzofuran derivatives as monomers for advanced materials and to characterize their physical and chemical properties. stanford.edu

Such initiatives, bridging academic institutions, pharmaceutical companies, and materials science industries, will be crucial for translating fundamental research into tangible innovations in medicine and technology.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-Dibenzofuran-1-ylacetic acid, and how can researchers optimize yield and purity?

  • Methodological Answer : A common approach involves coupling dibenzofuran derivatives with acetic acid precursors via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling using bis(pinacolato)diboron and aryl halides (e.g., Scheme 2 in ) under conditions like Na₂CO₃, Pd(PPh₃)₄, DME/H₂O at 70–80°C . Optimization may include adjusting solvent polarity (e.g., dichloroethane vs. DMF) or stoichiometric ratios of boronic acids to intermediates. Purification via recrystallization using ethanol/water mixtures can enhance purity, as demonstrated in analogous benzofuran acetic acid syntheses .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : Use ¹H/¹³C NMR to confirm the acetic acid moiety (δ ~2.5–3.5 ppm for CH₂ and ~170–175 ppm for COOH) and dibenzofuran aromatic signals.
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, as shown for structurally similar compounds like 2-(5-Methyl-1-benzofuran-3-yl)acetic acid (space group P2₁/c, Z = 4; ).
  • HRMS : Validate molecular weight (e.g., C₁₄H₁₀O₃, Mr = 226.06) with <2 ppm error .

Q. How can researchers verify the purity of synthesized this compound?

  • Methodological Answer : Combine HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity >98% is achievable via iterative column chromatography (silica gel, ethyl acetate/hexane eluent). Thermal analysis (DSC/TGA) can detect residual solvents or decomposition .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for dibenzofuran derivatives?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, concentrations) across studies. For example, discrepancies in IC₅₀ values may arise from varying solvent systems (DMSO vs. ethanol) affecting compound solubility .
  • Dose-Response Replication : Reproduce conflicting studies using standardized protocols (e.g., OECD guidelines) and include internal controls (e.g., ’s pesticide analysis framework).
  • Computational Validation : Perform molecular docking to assess binding affinity consistency across protein conformers .

Q. How can computational modeling improve the design of this compound derivatives for target-specific applications?

  • Methodological Answer :

  • DFT Calculations : Optimize geometries at B3LYP/6-311+G(d,p) to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • MD Simulations : Simulate ligand-protein interactions (e.g., 100 ns trajectories in GROMACS) to identify stable binding modes.
  • QSAR Models : Use PLS regression to correlate substituent effects (e.g., electron-withdrawing groups on dibenzofuran) with bioactivity .

Q. What experimental designs mitigate side reactions during functionalization of this compound?

  • Methodological Answer :

  • Protection/Deprotection : Temporarily block the acetic acid group using tert-butyl esters to prevent unwanted acylation during halogenation or alkylation (e.g., Scheme 6 in ) .
  • Catalyst Screening : Test Pd/Cu co-catalysts for regioselective C–H activation, minimizing byproducts (e.g., ’s CuI/KI system for aryl coupling) .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.